molecular formula C21H18N2O3 B12281348 N-(5-Formyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide CAS No. 1131604-86-8

N-(5-Formyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide

Cat. No.: B12281348
CAS No.: 1131604-86-8
M. Wt: 346.4 g/mol
InChI Key: OFTIVOLVGWAZCP-UHFFFAOYSA-N
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Description

N-(5-Formyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a formyl group, a methyl group, and a pyridin-2-ylmethoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Formyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide typically involves multi-step organic reactions. One common method includes:

    Formylation: Introduction of the formyl group to the 5-position of 2-methylphenyl using a formylating agent such as Vilsmeier-Haack reagent.

    Coupling Reaction: The formylated intermediate is then coupled with 4-(pyridin-2-ylmethoxy)benzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Amidation: The final step involves the formation of the amide bond between the coupled intermediate and the benzamide core under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The formyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The pyridin-2-ylmethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: N-(5-Carboxy-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide.

    Reduction: N-(5-Hydroxymethyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Formyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-Formyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The pyridin-2-ylmethoxy group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

  • N-(5-Formyl-2-methylphenyl)-4-(pyridin-3-ylmethoxy)benzamide
  • N-(5-Formyl-2-methylphenyl)-4-(pyridin-4-ylmethoxy)benzamide
  • N-(5-Formyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzoic acid

Comparison: N-(5-Formyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide is unique due to the specific positioning of the formyl and pyridin-2-ylmethoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

N-(5-formyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-15-5-6-16(13-24)12-20(15)23-21(25)17-7-9-19(10-8-17)26-14-18-4-2-3-11-22-18/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTIVOLVGWAZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501188010
Record name N-(5-Formyl-2-methylphenyl)-4-(2-pyridinylmethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131604-86-8
Record name N-(5-Formyl-2-methylphenyl)-4-(2-pyridinylmethoxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131604-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Formyl-2-methylphenyl)-4-(2-pyridinylmethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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